Cas no 1399049-43-4 (Drahebenine)

Drahebenine 化学的及び物理的性質
名前と識別子
-
- drahebenine
- 2-Methoxy-4-(2,2,5-trimethyl-2H-imidazol-4-yl)phenol
- [ "" ]
- 2-methoxy-4-(2,2,5-trimethylimidazol-4-yl)phenol
- HY-N3777
- AKOS040761637
- DA-52690
- CS-0024198
- 1399049-43-4
- Drahebenine
-
- インチ: 1S/C13H16N2O2/c1-8-12(15-13(2,3)14-8)9-5-6-10(16)11(7-9)17-4/h5-7,16H,1-4H3
- InChIKey: UBDFYAAYCZNGLQ-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C(C([H])=C([H])C(=C1[H])C1C(C([H])([H])[H])=NC(C([H])([H])[H])(C([H])([H])[H])N=1)O[H]
計算された属性
- 精确分子量: 232.12100
- 同位素质量: 232.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 360
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.2
- XLogP3: 1.3
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.16±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: 極微溶性(0.44 g/l)(25ºC)、
- PSA: 54.18000
- LogP: 1.27170
Drahebenine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3889-1 mg |
Drahebenine |
1399049-43-4 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3889-5mg |
Drahebenine |
1399049-43-4 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN3889-5 mg |
Drahebenine |
1399049-43-4 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
TargetMol Chemicals | TN3889-1 ml * 10 mm |
Drahebenine |
1399049-43-4 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
TargetMol Chemicals | TN3889-1 mL * 10 mM (in DMSO) |
Drahebenine |
1399049-43-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
A2B Chem LLC | AE61116-5mg |
Drahebenine |
1399049-43-4 | 96.0% | 5mg |
$635.00 | 2024-04-20 |
Drahebenine 関連文献
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Drahebenineに関する追加情報
Research Brief on Drahebenine (1399049-43-4): Recent Advances in Chemical Biology and Pharmaceutical Applications
Drahebenine (CAS: 1399049-43-4) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This alkaloid derivative has shown promising pharmacological properties, particularly in the context of neurodegenerative diseases and cancer therapeutics. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthesis, and evaluating its efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Drahebenine exhibits potent inhibitory effects on key enzymes involved in neurodegenerative pathways, such as acetylcholinesterase and monoamine oxidase. The study utilized a combination of in vitro assays and molecular docking simulations to characterize the binding affinity and selectivity of Drahebenine. These findings suggest its potential as a multi-target therapeutic agent for Alzheimer's disease and Parkinson's disease.
In the oncology domain, Drahebenine has been investigated for its anti-proliferative properties. A recent preprint on bioRxiv highlighted its ability to induce apoptosis in triple-negative breast cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. The study employed transcriptomic and proteomic analyses to identify downstream targets of Drahebenine, providing a comprehensive understanding of its mechanism of action. These results position Drahebenine as a candidate for further development in precision oncology.
The synthesis of Drahebenine has also seen advancements. A 2024 paper in Organic Letters described an improved asymmetric synthesis route with a 72% overall yield, addressing previous challenges in scalability. This methodological breakthrough is expected to facilitate larger-scale production for clinical trials and further pharmacological studies.
Despite these promising developments, challenges remain in the clinical translation of Drahebenine. Current research is focusing on improving its pharmacokinetic properties, particularly its blood-brain barrier penetration and metabolic stability. Several research groups are exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic potential.
In conclusion, Drahebenine (1399049-43-4) represents a compelling case study in modern drug discovery, showcasing how traditional medicinal chemistry approaches can be integrated with cutting-edge biological techniques. The compound's diverse pharmacological activities and recent synthetic improvements make it a molecule worth watching in the coming years as it progresses through the drug development pipeline.
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